molecular formula C13H13NO4 B5599386 (4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one

(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one

Cat. No.: B5599386
M. Wt: 247.25 g/mol
InChI Key: TVMXDVJQDNQIJI-POHAHGRESA-N
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Description

(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazoles. This compound is characterized by its unique structure, which includes an oxazole ring substituted with a hydroxyphenylmethylidene group and an ethoxy group. The compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 3-methyl-1,2-oxazol-5-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation and formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used under mild to moderate conditions.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used in the presence of appropriate catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives. Substitution reactions can lead to a variety of substituted oxazole derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, leading to its biological effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, triggering signaling pathways that result in its observed activities.

    Reactive Oxygen Species (ROS) Modulation: The compound may modulate the levels of reactive oxygen species, contributing to its antioxidant properties.

Comparison with Similar Compounds

(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one can be compared with other similar compounds, such as:

    (4Z)-4-[(3-hydroxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one: This compound lacks the ethoxy group, which may affect its chemical and biological properties.

    (4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-ethyl-1,2-oxazol-5-one: The presence of an ethyl group instead of a methyl group may influence its reactivity and applications.

    (4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1,2-thiazol-5-one: The substitution of the oxazole ring with a thiazole ring may result in different chemical and biological activities.

Properties

IUPAC Name

(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-17-12-7-9(4-5-11(12)15)6-10-8(2)14-18-13(10)16/h4-7,15H,3H2,1-2H3/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMXDVJQDNQIJI-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=NOC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=NOC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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